![molecular formula C14H10ClF2N5O2S B6487439 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921084-17-5](/img/structure/B6487439.png)

3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

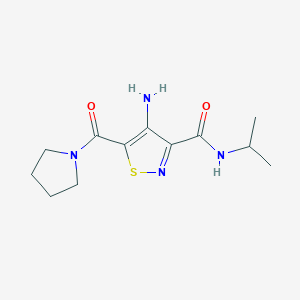

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. The presence of the tetrazole ring and the difluorophenyl group suggests that this compound could potentially have biological activity, as these groups are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group and a 3-chloro group. Attached to the sulfonamide nitrogen is a methyl group, which is further substituted with a 1H-1,2,3,4-tetrazol-5-yl group and a 3,4-difluorophenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, sulfonamides are solid at room temperature and have relatively high melting points. They are typically soluble in organic solvents but have varying solubility in water .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of F2071-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and inflammation .

Mode of Action

F2071-0249 acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2071-0249 can prevent the activation of inflammatory processes that are driven by chronic inflammation .

Biochemical Pathways

The NLRP3 inflammasome is involved in the activation of caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, F2071-0249 can potentially disrupt these inflammatory pathways and reduce the production of these pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of F2071-0249 are still under investigation. Early phase 1 clinical trials have shown promising results, with the compound demonstrating excellent pharmacokinetic (pk) profiles . The compound has been observed to have the potential for once-a-day dosing , suggesting good bioavailability and a favorable half-life.

Result of Action

The inhibition of the NLRP3 inflammasome by F2071-0249 can lead to a reduction in the production of pro-inflammatory cytokines . This can result in a decrease in inflammation and potentially provide therapeutic benefits in diseases driven by chronic inflammation .

Propriétés

IUPAC Name |

3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERSBMAYPCZFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide](/img/structure/B6487360.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide](/img/structure/B6487368.png)

![2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B6487382.png)

![4-amino-5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B6487396.png)

![N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide](/img/structure/B6487400.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6487409.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B6487417.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide](/img/structure/B6487421.png)

![N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6487432.png)

![2-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6487438.png)

![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6487455.png)

![1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6487458.png)